2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol is a chemical compound known for its unique spirocyclic structure. This compound is part of the diazaspirodecane family, which is characterized by a spiro-connected bicyclic system containing nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amine with a spirocyclic ketone, followed by reduction and subsequent functionalization to introduce the ethanol group . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic structure or the benzyl group.
Substitution: Various substituents can be introduced at different positions on the spirocyclic ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield benzyl-substituted carboxylic acids, while substitution reactions can introduce various functional groups to the spirocyclic ring .
Wissenschaftliche Forschungsanwendungen
2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol involves its interaction with specific molecular targets. For instance, it has been studied as a selective inhibitor for enzymes like TYK2 and JAK1, which are involved in inflammatory pathways . The compound’s spirocyclic structure allows it to fit into the active sites of these enzymes, thereby modulating their activity and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Benzyl-2,8-diazaspiro[4.5]decane: Similar structure but lacks the ethanol group.
8-Benzyl-2,8-diazaspiro[4.5]decan-3-one: Contains a ketone group instead of an ethanol group.
Uniqueness
2-(8-Benzyl-2,8-diazaspiro[4The combination of these functional groups with the spirocyclic structure makes it a versatile compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C17H26N2O |
---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol |
InChI |
InChI=1S/C17H26N2O/c20-13-12-19-11-8-17(15-19)6-9-18(10-7-17)14-16-4-2-1-3-5-16/h1-5,20H,6-15H2 |
InChI-Schlüssel |
NMQQQDHTEBWZTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CCN(C2)CCO)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.